1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine
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Overview
Description
1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine is a complex organic compound that features a variety of functional groups, including a chloro group, an ethoxy group, a thiophen-2-ylmethoxy group, and a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine typically involves multiple steps, including the formation of the core phenyl structure, the introduction of the chloro and ethoxy groups, and the attachment of the thiophen-2-ylmethoxy and pyridin-3-ylmethyl groups. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds between the phenyl ring and the thiophen-2-ylmethoxy group.
Nucleophilic substitution: This reaction introduces the chloro and ethoxy groups onto the phenyl ring.
Reductive amination: This reaction attaches the pyridin-3-ylmethyl group to the methanamine backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethoxy group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects . The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine: Similar structure but with a pyridin-2-ylmethyl group instead of pyridin-3-ylmethyl.
1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine: Similar structure but with a pyridin-4-ylmethyl group instead of pyridin-3-ylmethyl.
Uniqueness
The uniqueness of 1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H21ClN2O2S |
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Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-[[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C20H21ClN2O2S/c1-2-24-19-10-16(13-23-12-15-5-3-7-22-11-15)9-18(21)20(19)25-14-17-6-4-8-26-17/h3-11,23H,2,12-14H2,1H3 |
InChI Key |
QGJYVFKRKHGRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OCC3=CC=CS3 |
Origin of Product |
United States |
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